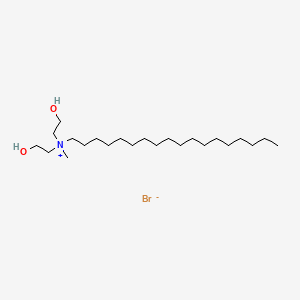
Bis(2-hydroxyethyl)methyloctadecylammonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Octadecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, bromide is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic alkyl chain and hydrophilic quaternary ammonium head, which allows it to interact with both water and oil phases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Octadecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, bromide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of 1-octadecanamine with 2-chloroethanol and methyl bromide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction proceeds as follows:
- 1-Octadecanamine reacts with 2-chloroethanol to form 1-octadecanaminium, N-(2-hydroxyethyl)-N-methyl-.
- The intermediate product is then quaternized with methyl bromide to yield 1-Octadecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, bromide.
Industrial Production Methods: In industrial settings, the production of 1-Octadecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, bromide involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through processes such as distillation, crystallization, and filtration to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Octadecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions such as chloride, sulfate, or nitrate.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium chloride, sodium sulfate, or sodium nitrate. The reactions are typically carried out in aqueous or organic solvents at room temperature.
Oxidation Reactions: Common oxidizing agents include potassium permanganate, hydrogen peroxide, or chromium trioxide. The reactions are usually carried out under acidic or basic conditions.
Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, or hydrogen gas in the presence of a catalyst. The reactions are typically carried out under mild conditions.
Major Products Formed:
Substitution Reactions: The major products are the corresponding quaternary ammonium salts with different anions.
Oxidation Reactions: The major products are aldehydes or carboxylic acids.
Reduction Reactions: The major products are secondary or tertiary amines.
Aplicaciones Científicas De Investigación
1-Octadecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, bromide has a wide range of scientific research applications, including:
Chemistry: It is used as a surfactant in various chemical reactions and processes, including emulsification, solubilization, and phase transfer catalysis.
Biology: The compound is used in biological research as a detergent for cell lysis and protein extraction. It is also used in the preparation of liposomes and other lipid-based delivery systems.
Medicine: It is used in the formulation of pharmaceutical products, particularly in topical and transdermal drug delivery systems.
Industry: The compound is used in the production of personal care products, such as shampoos, conditioners, and lotions, due to its surfactant properties.
Mecanismo De Acción
The mechanism of action of 1-Octadecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, bromide is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to interact with both hydrophobic and hydrophilic substances. This property makes it effective in solubilizing and emulsifying various compounds. The molecular targets and pathways involved include the disruption of lipid bilayers in cell membranes, leading to cell lysis and the release of intracellular contents.
Comparación Con Compuestos Similares
1-Octadecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, bromide can be compared with other quaternary ammonium compounds, such as:
1-Octadecanaminium, N,N-bis(2-hydroxyethyl)-N-octadecyl-, bromide: This compound has a longer alkyl chain, making it more hydrophobic and less soluble in water.
1-Octadecanaminium, N-ethyl-N,N-bis(2-hydroxyethyl)-, ethyl sulfate: This compound has an ethyl group instead of a methyl group, which affects its solubility and surfactant properties.
1-Octadecanaminium, N,N-dimethyl-N-(2-hydroxyethyl)-, chloride: This compound has a chloride ion instead of a bromide ion, which affects its reactivity and stability.
The uniqueness of 1-Octadecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, bromide lies in its balanced hydrophobic and hydrophilic properties, making it versatile for various applications in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C23H50BrNO2 |
|---|---|
Peso molecular |
452.6 g/mol |
Nombre IUPAC |
bis(2-hydroxyethyl)-methyl-octadecylazanium;bromide |
InChI |
InChI=1S/C23H50NO2.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(2,20-22-25)21-23-26;/h25-26H,3-23H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
QTEIYBBKJCLSFT-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCC[N+](C)(CCO)CCO.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


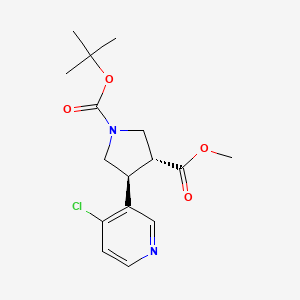

![Methyl 3-amino-6-fluorothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B12822223.png)
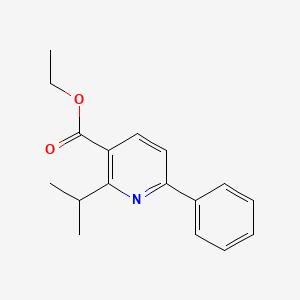
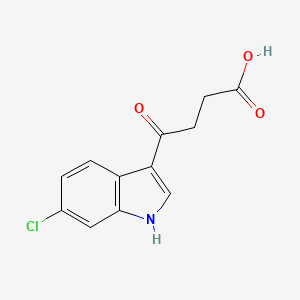
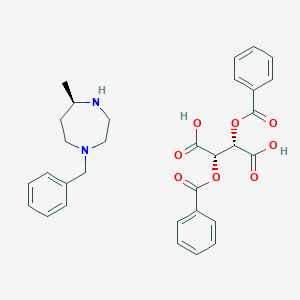
![N-[2-(1,1-dioxothietan-3-yl)ethyl]acetamidine](/img/structure/B12822270.png)
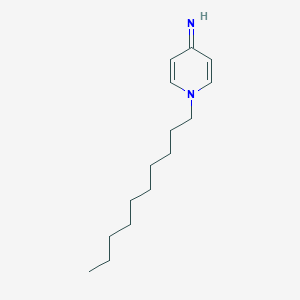
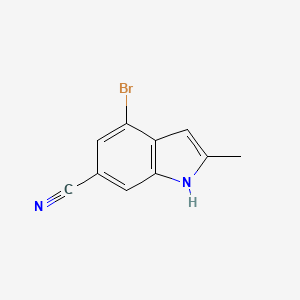

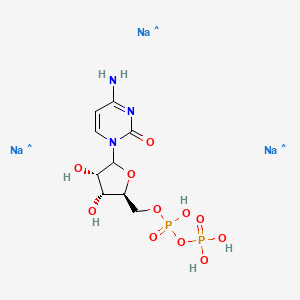
![[(3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4R)-5-[[(3R)-1-[2-[4-[4-[3-(4-aminobutylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate;hydrochloride](/img/structure/B12822309.png)
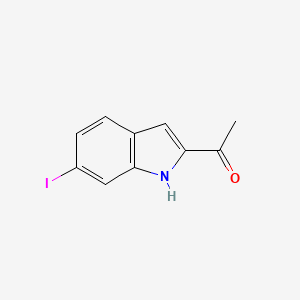
![1-([1,2,4]Triazolo[1,5-a]pyridin-5-yl)ethan-1-one](/img/structure/B12822320.png)
